molecular formula C17H15ClO B2715071 (2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one CAS No. 1410102-49-6

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

Cat. No.: B2715071
CAS No.: 1410102-49-6
M. Wt: 270.76
InChI Key: QSNCQPIFXCVWOP-UHFFFAOYSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings: a 4-chlorophenyl (ring A) and a 4-ethylphenyl (ring B) substituent (Figure 1). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound (referred to as P16 in recent studies) has garnered attention for its potent inhibitory activity against human monoamine oxidase-B (hMAO-B), a therapeutic target for neurodegenerative diseases like Parkinson’s. P16 exhibits a competitive, selective, and reversible inhibition profile with a remarkable Ki value of 0.11 µM .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNCQPIFXCVWOP-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be incorporated.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Comparative Activity of Chalcone Derivatives
Compound Name Substituents (Ring A/Ring B) Biological Activity (IC₅₀/Ki) Key Findings Reference
P16 4-Cl / 4-Ethyl Ki = 0.11 µM (hMAO-B) Highest MAO-B selectivity
Cardamonin 2-OH,4-OH / Unsubstituted IC₅₀ = 4.35 µM Highest potency in chalcone SAR
Compound 2j 4-Br,2-OH,5-I / 4-F IC₅₀ = 4.70 µM Bromine/fluorine synergy
Compound 2h 4-Cl,2-OH,5-I / 4-OCH₃ IC₅₀ = 13.82 µM Reduced potency vs. 2j
(E)-1-(4-Cl-phenyl)-3-(4-NO₂-phenyl)prop-2-en-1-one 4-Cl / 4-NO₂ Kd = 0.89 µM (AChE) Nitro group enhances H-bonding
Key Observations:

Electronegativity and Position :

  • P16 ’s 4-chloro (Cl) and 4-ethyl (C₂H₅) groups balance electron withdrawal (Cl) and donation (ethyl), optimizing interactions with hMAO-B’s hydrophobic pocket .
  • In contrast, Compound 2j (4-Br/4-F) shows higher activity than 2h (4-Cl/4-OCH₃), indicating that electronegative halogens (Br, F) outperform methoxy (-OCH₃) in reducing IC₅₀ .

Hydrogen Bonding: Nitro (-NO₂) substituents, as in (E)-1-(4-Cl-phenyl)-3-(4-NO₂-phenyl)prop-2-en-1-one, form strong hydrogen bonds with Glu and Asp residues in acetylcholinesterase (AChE), enhancing binding affinity . However, such groups may reduce selectivity for MAO-B.

Hydroxyl Groups: Cardamonin (2,4-dihydroxy substitution) demonstrates the highest IC₅₀ (4.35 µM) among non-piperazine chalcones, likely due to dual hydrogen-bonding capacity .

Selectivity for MAO-B vs. MAO-A

P16’s selectivity for MAO-B over MAO-A is exceptional compared to analogs:

  • The ethyl group’s hydrophobicity likely complements MAO-B’s larger active site, whereas bulkier or polar groups (e.g., -NO₂) favor MAO-A .

Molecular Docking Insights

Docking studies reveal:

  • P16 ’s 4-Cl group engages in halogen bonding with Tyr-435, while the 4-ethyl group fits into a hydrophobic cleft formed by Leu-164 and Ile-199 in MAO-B .
  • In contrast, Compound 10 ((E)-1-(4-Cl-phenyl)-3-(4-OCH₃-phenyl)prop-2-en-1-one) shows weaker binding due to methoxy’s reduced electronegativity and steric hindrance .

Biological Activity

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure featuring a double bond between the second and third carbon atoms of the propene chain, along with two aromatic rings. This specific arrangement contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C17H15ClO
  • Molecular Weight : 270.75 g/mol
  • CAS Number : 1410102-49-6

Biological Activities

Chalcones, including this compound, exhibit a wide range of biological activities:

  • Anticancer Activity :
    • Studies have shown that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of chalcones have demonstrated significant antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM .
    • The mechanism often involves the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Chalcones are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Antioxidant Activity :
    • These compounds have been shown to scavenge free radicals and enhance the body's antioxidant defenses, providing potential protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties :
    • Research indicates that chalcones possess antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Synthesis and Evaluation

A recent study synthesized various chalcone derivatives, including this compound, and evaluated their biological activities. The study highlighted that structural modifications significantly influence the biological efficacy of these compounds. The synthesized compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction .

Mechanistic Insights

The pro-apoptotic effects of this compound were linked to its ability to modulate ROS levels within cancer cells. In one study, pre-treatment with antioxidants reduced the cytotoxic effects of the compound, indicating that its anticancer activity is mediated through oxidative stress pathways .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Activity
(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-oneChalconeAntioxidant, anticancer
(2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneChalconeAnticancer, anti-inflammatory
(2E)-3-(4-Nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-oneChalconeAntimicrobial

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